molecular formula C4F10O3S B1596838 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl Fluoride CAS No. 67990-78-7

1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl Fluoride

Cat. No.: B1596838
CAS No.: 67990-78-7
M. Wt: 318.09 g/mol
InChI Key: IRSPIQIRIUYUGF-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl fluoride is a fluorinated organic compound with a complex molecular structure. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

It’s known to be a useful reactant in organic synthesis .

Mode of Action

It’s known to be used in the synthesis of other compounds , suggesting it may interact with various targets to facilitate chemical reactions.

Biochemical Pathways

Given its role in organic synthesis , it’s likely involved in various chemical reactions and pathways.

Pharmacokinetics

Its physical properties such as boiling point and molecular weight are known , which could influence its pharmacokinetic behavior.

Result of Action

It’s known to be a versatile co-solvent and additive for various battery systems , suggesting it may have significant effects in these applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl fluoride typically involves multiple steps, starting with the fluorination of simpler organic compounds. One common approach is the reaction of 1,1,2,2-tetrafluoroethane with pentafluoroethyl ether in the presence of a strong fluorinating agent, such as elemental fluorine or xenon difluoride, under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in specialized chemical reactors designed to handle highly reactive fluorine-containing intermediates. The process involves careful control of temperature, pressure, and reaction time to ensure the formation of the desired product with high purity and yield.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives, such as sulfonic acids and sulfonyl chlorides.

  • Reduction: Reduction reactions can lead to the formation of partially fluorinated or non-fluorinated analogs.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where the sulfonyl fluoride group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride or other reducing agents.

  • Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed:

  • Sulfonic acids

  • Sulfonyl chlorides

  • Partially fluorinated derivatives

  • Non-fluorinated analogs

Scientific Research Applications

  • Chemistry: This compound is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biochemical studies, where its reactivity with biomolecules can help elucidate biological processes.

  • Medicine: The compound's derivatives are explored for their potential therapeutic applications, including as antiviral or antibacterial agents.

  • Industry: It is used in the production of specialty chemicals, including fluoropolymers and other advanced materials.

Comparison with Similar Compounds

  • 1,1,2,2-Tetrafluoroethane

  • Pentafluoroethyl ether

  • Perfluorinated sulfonic acids

Uniqueness: 1,1,2,2-Tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl fluoride stands out due to its high fluorine content and the presence of both sulfonyl fluoride and ether functional groups. This combination of functionalities imparts unique reactivity and stability, making it distinct from other fluorinated compounds.

Properties

IUPAC Name

1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F10O3S/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSPIQIRIUYUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382152
Record name Perfluoro-2-ethoxyethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67990-78-7
Record name Perfluoro-2-ethoxyethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67990-78-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl Fluoride
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Reactant of Route 2
1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl Fluoride
Reactant of Route 3
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1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl Fluoride
Reactant of Route 4
1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl Fluoride

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